molecular formula C22H26ClNO3 B11366291 N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11366291
M. Wt: 387.9 g/mol
InChI Key: SGVMMQSYJWWQEM-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a complex molecular structure that includes a chlorophenyl group, a dimethylphenoxy group, and an oxolan-2-yl group, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzylamine, which is then reacted with 2,6-dimethylphenol under specific conditions to form the desired phenoxy intermediate. This intermediate is further reacted with oxolane-2-carboxylic acid in the presence of coupling agents to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H26ClNO3/c1-16-5-3-6-17(2)22(16)27-15-21(25)24(14-20-7-4-12-26-20)13-18-8-10-19(23)11-9-18/h3,5-6,8-11,20H,4,7,12-15H2,1-2H3

InChI Key

SGVMMQSYJWWQEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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